molecular formula C28H32N6O2S B14919153 (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14919153
M. Wt: 516.7 g/mol
InChI Key: WVOQMAVYJWDTOV-UHFFFAOYSA-N
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Description

The compound (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that features a benzothiazole ring, a piperazine moiety, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the piperazine moiety and the pyrazolone core. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one: can be compared to other benzothiazole derivatives and pyrazolone compounds, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H32N6O2S

Molecular Weight

516.7 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl]carbonimidoyl]-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C28H32N6O2S/c1-19(2)26(35)33-17-15-32(16-18-33)14-13-29-20(3)24-25(21-9-5-4-6-10-21)31-34(27(24)36)28-30-22-11-7-8-12-23(22)37-28/h4-12,19,31H,13-18H2,1-3H3

InChI Key

WVOQMAVYJWDTOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)CCN=C(C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Origin of Product

United States

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